Suppression of Tryptophan Side-Chain Alkylation and Sulfonation vs. Fmoc-Trp-OH
The N-in-Boc protection on Fmoc-Trp(Boc)-Opfp, identical to that on Fmoc-Trp(Boc)-OH, is essential to suppress devastating side reactions that occur with unprotected tryptophan. During TFA cleavage, the Boc group generates a transient N-in-carboxy indole, which effectively shields the indole nucleus from electrophilic attack . In contrast, the use of Fmoc-Trp-OH is well-documented to result in extensive alkylation and sulfonation, producing a complex mixture of byproducts that significantly lower the yield of the desired peptide .
| Evidence Dimension | Side-Chain Modification During TFA Cleavage |
|---|---|
| Target Compound Data | Suppresses alkylation and sulfonation (Boc-protected) |
| Comparator Or Baseline | Fmoc-Trp-OH: High degree of alkylation and sulfonation observed |
| Quantified Difference | Reported to yield significantly higher purity crude peptide (Bachem reports improved yield of correct product) |
| Conditions | Standard TFA cleavage cocktails in Fmoc SPPS |
Why This Matters
This protection is a prerequisite for obtaining a usable crude peptide containing tryptophan, directly impacting synthesis feasibility and purification costs.
